

Comprehensive Analytical Guide for Sophoranone Metabolite Identification and Biological Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Sophoranone

CAS No.: 23057-55-8

Cat. No.: S577585

[Get Quote](#)

Introduction to Sophoranone

Sophoranone (C₃₀H₃₆O₄) is a bioactive flavonoid predominantly isolated from *Sophora* species, particularly *Sophora tonkinensis* and related plants within the Fabaceae family [1] [2] [3]. This prenylated flavonoid has attracted significant research interest due to its **diverse pharmacological profile**, which includes demonstrated anti-inflammatory, anti-cancer, and anti-diabetic activities [1] [2]. In traditional Chinese medicine, extracts containing **Sophoranone** have been used for centuries to treat acute pharyngolaryngeal infections and sore throat [1]. The compound's structural complexity, characterized by **prenyl substituents** and specific chiral centers, presents both challenges and opportunities for analytical characterization and metabolic studies [2] [3].

The growing importance of **Sophoranone** in drug discovery pipelines necessitates robust analytical protocols for its identification, quantification, and metabolic behavior assessment. This application note provides comprehensive methodologies for the **systematic characterization of Sophoranone**, incorporating advanced liquid chromatography-mass spectrometry (LC-MS) techniques, molecular networking strategies, and in vitro biological activity assays. These protocols are designed to facilitate the work of researchers and drug development professionals seeking to understand **Sophoranone's** metabolic fate and potential drug interaction profiles [4] [1].

Chemical Properties and Structural Information

Fundamental Chemical Characteristics

Sophoranone possesses distinct chemical properties that influence its analytical behavior and pharmacological activity. The table below summarizes its key chemical identifiers and structural features:

Table 1: Fundamental Chemical Properties of **Sophoranone**

Property	Description
Systematic Name	(-)-Sophoranone
Molecular Formula	C ₃₀ H ₃₆ O ₄
Molecular Weight	460.26135964 g/mol
CAS Registry Number	23057-55-8
InChI Key	IORSRBKNYXPSDO-DKKPLQGMNA-N
SMILES Notation	<chem>CC(C)=CCc1cc([C@@H]2CC(=O)c3ccc(O)c(CC=C(C)C)c3O2)cc(CC=C(C)C)c1O</chem>
Structural Features	Chiral center, ketone functionality, phenolic hydroxyl groups, prenyl substituents
Plant Sources	<i>Sophora tonkinensis</i> , <i>Sophora flavescens</i> , <i>Millettia pulchra</i> [3]

The **stereospecific configuration** at one carbon center (denoted by the "@" symbol in the SMILES notation) is crucial for **Sophoranone's** biological activity and should be considered during analytical method development [3]. The presence of **multiple phenolic hydroxyl groups** contributes to its antioxidant potential, while the **prenyl side chains** enhance membrane permeability and influence protein binding interactions [1] [2].

Analytical Workflows for Metabolite Identification

LC-MS/MS-Based Metabolite Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the cornerstone technique for **Sophoranone** metabolite identification due to its high sensitivity, selectivity, and capacity to handle complex biological matrices [4] [5]. The following section outlines optimized instrumental parameters for comprehensive **Sophoranone** analysis.

Table 2: Optimized LC-MS/MS Parameters for **Sophoranone** Analysis

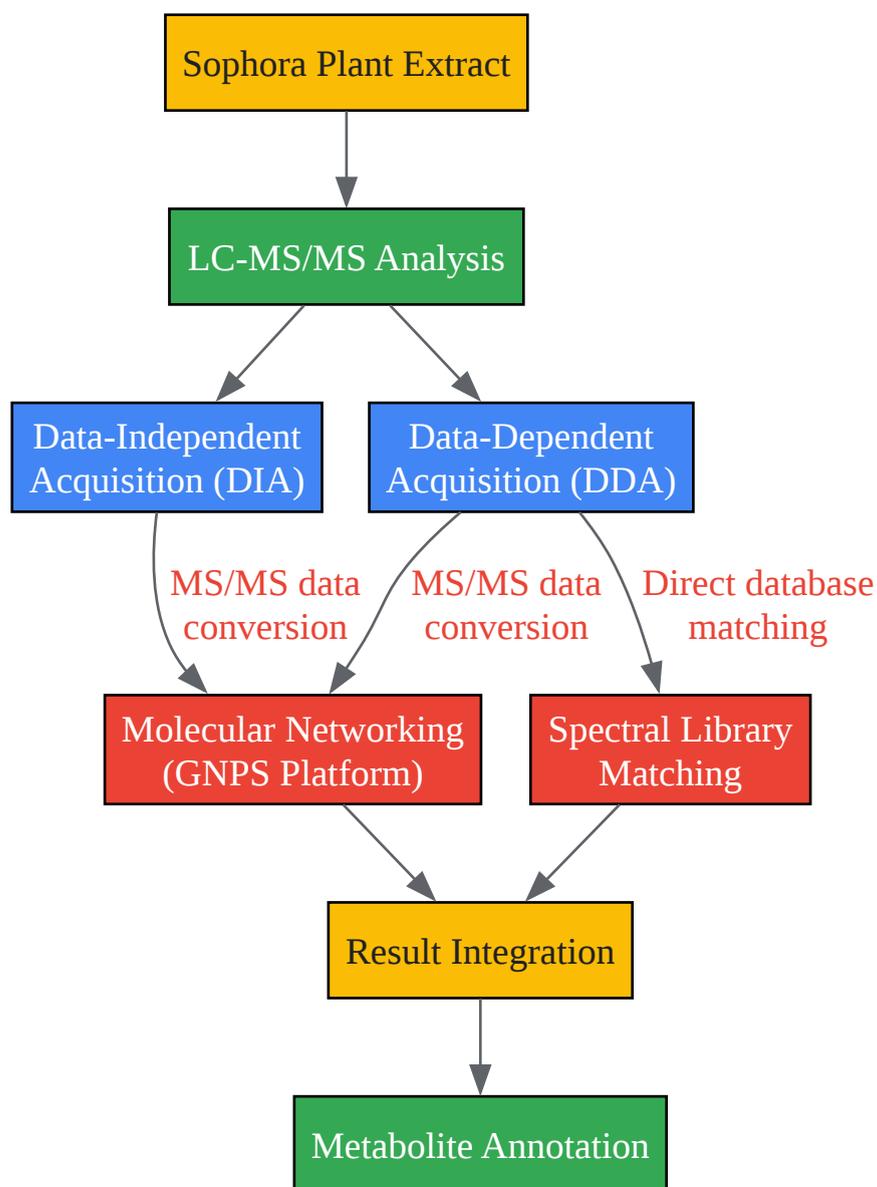
Parameter	Configuration
LC System	Ultra-High Performance LC (UPLC)
Column	C18 reversed-phase (2.1 × 150 mm, 1.8 μm)
Mobile Phase A	8.0 mmol/L ammonium acetate in water
Mobile Phase B	Acetonitrile
Gradient Program	3-5% B (0-3 min), 5% B (3-5 min), 5-15% B (5-8 min), 15-60% B (8-12 min), 60-98% B (12-20 min), 98% B (20-21 min)
Flow Rate	0.300 mL/min
Injection Volume	2.0 μL
Mass Spectrometer	Q-TOF (Quadrupole-Time of Flight)
Ionization Mode	Electrospray Ionization (ESI) positive mode
Ionization Voltage	+5.5 kV
MS Scan Range	m/z 100-2000

Parameter	Configuration
Collision Energy	50 eV (DDA mode), 50 eV (DIA/SWATH)

The **chromatographic separation** employs a carefully optimized gradient that effectively resolves **Sophoranone** from potential metabolites and matrix components [4]. The use of **ammonium acetate** in the mobile phase enhances ionization efficiency in positive ESI mode, which is particularly suitable for detecting **Sophoranone**'s molecular ion [5]. The **extended mass range** (m/z 100-2000) ensures coverage of both parent compound and potential conjugated metabolites.

Molecular Networking and Dereplication Strategy

Molecular networking has emerged as a powerful approach for **dereplicating known compounds** and identifying novel metabolites in complex plant extracts [4]. The following workflow diagram illustrates the integrated strategy for **Sophoranone** metabolite identification:

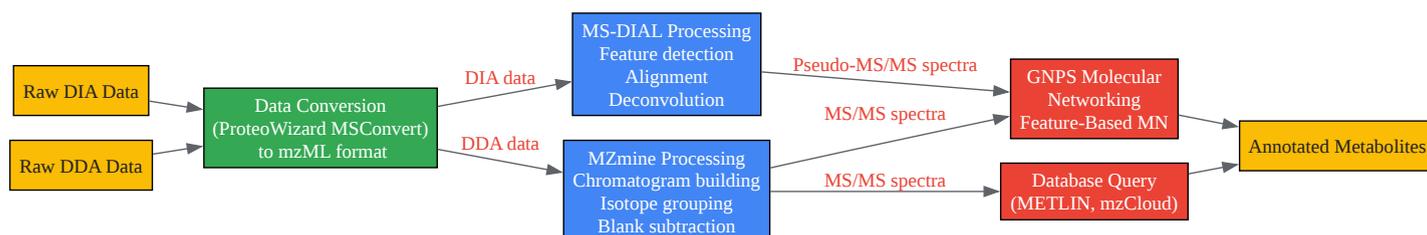


[Click to download full resolution via product page](#)

The **dereplication strategy** incorporates both Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA) approaches, which provide complementary information for comprehensive metabolite annotation [4]. DDA generates **high-quality MS/MS spectra** for abundant ions, enabling confident spectral matching against databases, while DIA (specifically SWATH - Sequential Window Acquisition of All Theoretical Fragment-Ion Spectra) captures **fragmentation data for all detectable ions**, reducing the likelihood of missing low-abundance metabolites [4].

Data Processing Workflow

The computational pipeline for transforming raw MS data into annotated metabolites involves multiple specialized platforms:



[Click to download full resolution via product page](#)

Critical data processing parameters include MS1 tolerance (0.01 Da), MS2 tolerance (0.025 Da), retention time tolerance (0.1 min), and minimum peak height (50 amplitude) [4]. These stringent settings ensure high-quality data alignment across multiple samples and facilitate confident metabolite identification.

Biological Activity Assessment

Cytochrome P450 Inhibition Profiling

Understanding the **drug interaction potential** of **Sophoranone** is essential for its development as a therapeutic agent. Cytochrome P450 (CYP) enzymes represent the most important drug-metabolizing enzyme system in humans, responsible for metabolizing approximately 90% of currently marketed drugs [1]. The following table summarizes the comprehensive CYP inhibition profile of **Sophoranone**:

Table 3: In Vitro CYP Inhibition Profile of Sophoranone

CYPs Enzyme	Probe Substrate	IC ₅₀ Value (μM)	Inhibition Type	Clinical Relevance
CYP2C9	Tolbutamide	0.966 ± 0.149	Competitive	High (Narrow therapeutic index drugs)
CYP2C9	Diclofenac	Low nanomolar range	Competitive	High (Narrow therapeutic index drugs)
CYP2C9	Losartan	Low nanomolar range	Competitive	High (Narrow therapeutic index drugs)
Other CYPs	Various	>50 μM	Non-competitive	Low (Minimal inhibition)

Sophoranone demonstrates **potent and selective inhibition** of CYP2C9, with IC₅₀ values in the sub-micromolar to nanomolar range, while showing negligible effects on other major CYP isoforms including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 [1]. This specific inhibition profile suggests potential drug-drug interactions with medications that are CYP2C9 substrates, such as warfarin, phenytoin, and various nonsteroidal anti-inflammatory drugs.

In Vitro to In Vivo Correlation Challenges

Despite its potent CYP2C9 inhibition in vitro, **Sophoranone** exhibits **minimal inhibitory effects** in vivo [1]. This discrepancy between in vitro and in vivo results can be attributed to several physiological factors:

- **Low intestinal permeability:** Caco-2 cell experiments revealed extremely low apparent permeability (Papp value of 0.115×10^{-6} cm/s), indicating poor oral absorption [1]
- **Extensive plasma protein binding:** **Sophoranone** demonstrates >99.9% binding to plasma proteins, significantly reducing free fraction available for metabolic interactions [1]
- **Hepatic extraction:** Potential first-pass metabolism may reduce systemic exposure to unchanged **Sophoranone**

These factors highlight the importance of **comprehensive ADME profiling** alongside in vitro activity screening when evaluating the drug interaction potential of natural products like **Sophoranone**.

Detailed Experimental Protocols

Sample Preparation Protocol

Plant Material Extraction

- Grind dried *Sophora* roots to fine powder (particle size <0.1 mm)
- Weigh exactly 50 mg of powder into a 15 mL centrifuge tube
- Add 10 mL of extraction solvent (methanol/water/formic acid, 49:49:2 v/v/v)
- Sonicate for 60 minutes at room temperature
- Centrifuge at 4,000 × g for 10 minutes
- Collect supernatant and repeat extraction twice with fresh solvent
- Combine all supernatants and evaporate under nitrogen stream at 40°C
- Reconstitute dried extract in 5 mL H₂O/ACN (95:5 v/v) to achieve final concentration of 10 mg/mL
- Filter through 0.22 µm PTFE membrane prior to LC-MS analysis [4]

Quality Control Measures

- Prepare blank samples (extraction solvent without plant material) following identical procedure
- Analyze in triplicate to ensure methodological reproducibility
- Include standard reference compounds (matrine, kurarinone) to validate analytical performance

CYP Inhibition Assay Protocol

Reversible Inhibition Screening

- Prepare incubation mixture containing:
 - Pooled human liver microsomes (0.1 mg/mL final concentration)
 - 50 mM phosphate buffer (pH 7.4)
 - CYP-specific probe substrate cocktail at approximate K_m concentrations
 - **Sophoranone** (0-50 µM concentration range)
- Pre-incubate mixture for 5 minutes at 37°C
- Initiate reaction by adding NADPH-generating system (1.3 mM NADP⁺, 3.3 mM glucose 6-phosphate, 3.3 mM MgCl₂, and 0.4 U/mL glucose 6-phosphate dehydrogenase)
- Terminate reaction after appropriate incubation time (typically 10-30 minutes) with ice-cold acetonitrile
- Centrifuge at 20,000 × g for 10 minutes and analyze metabolite formation by LC-MS/MS [1]

Time-Dependent Inhibition Assessment

- Pre-incubate human liver microsomes with **Sophoranone** in the presence of NADPH for 30 minutes at 37°C
- Dilute mixture 10-fold to reduce effects of reversible inhibition
- Assess remaining CYP activity using standard probe substrates
- Compare IC₅₀ values with and without pre-incubation to identify time-dependent inhibition [1]

LC-MS/MS Analysis for Metabolite Quantification

- Use specific MRM transitions for each metabolite:
 - 4-Hydroxytolbutamide: m/z 287 → 87 (CYP2C9 activity)
 - 4'-Hydroxydiclofenac: m/z 312 → 231 (CYP2C9 activity)
 - 6β-Hydroxytestosterone: m/z 305 → 269 (CYP3A4 activity)
- Employ appropriate internal standards (e.g., chlorpropamide) for quantification accuracy [1]

Technical Considerations and Troubleshooting

Analytical Challenges and Solutions

- **Isomer Discrimination:** **Sophoranone** may exist as stereoisomers or have structural analogs with similar fragmentation patterns. Employ **extracted ion chromatograms (EIC)** with high mass accuracy (≤5 ppm) to resolve isomeric compounds based on slight retention time differences [4]
- **Low-Abundance Metabolites:** Enhance detection of minor metabolites by using **feature-based molecular networking** which improves sensitivity for trace compounds compared to direct database matching alone [4]
- **Ion Suppression Effects:** Minimize matrix effects through comprehensive sample cleanup and **chromatographic separation** optimization. Use internal standard correction to account for any residual ionization variability [5]
- **Spectral Interpretation:** Leverage **multiple dissociation techniques** (CID, HCD) when available to generate complementary fragmentation patterns for challenging structural elucidations [5]

Method Validation Parameters

- **Linearity:** Establish calibration curves using authentic standards when available (typically 5-1000 ng/mL range)
- **Precision and Accuracy:** Maintain intra- and inter-day variation <15% for reliable quantification
- **Recovery Efficiency:** Evaluate extraction efficiency through spiked samples (target >85% recovery)
- **Matrix Effects:** Document signal suppression/enhancement using post-column infusion studies

Conclusion

The integrated analytical approaches described in this application note provide a **comprehensive framework** for **Sophoranone** metabolite identification and biological characterization. The combination of **advanced LC-MS/MS techniques** with **computational molecular networking** enables thorough metabolite profiling, while specialized enzyme inhibition assays offer insights into potential drug interaction liabilities [4] [1].

The **dereplication strategies** outlined here significantly accelerate the identification of known compounds, allowing researchers to focus efforts on novel metabolite discovery [4]. These protocols can be adapted to study other bioactive constituents in complex plant extracts, providing a valuable resource for natural product researchers and drug development professionals working with *Sophora* species and related medicinal plants.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Lack of Correlation between In Vitro and In Vivo Studies on ... [pmc.ncbi.nlm.nih.gov]
2. Biological Activities and Secondary Metabolites from ... [pmc.ncbi.nlm.nih.gov]
3. KNApSack Metabolite Information - C00001005 [knapsackfamily.com]
4. Dereplication of secondary metabolites from *Sophora flavescens* using... [nature.com]
5. - LC Metabolomics Analysis | Thermo Fisher Scientific - UK MS [thermofisher.com]

To cite this document: Smolecule. [Comprehensive Analytical Guide for Sophoranone Metabolite Identification and Biological Characterization]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b577585#sophoranone-metabolite-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com